

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes

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Compound of Interest

Compound Name: (R)-8-Azido-2-(Fmoc-amino)octanoic acid

Cat. No.: B557976

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Introduction

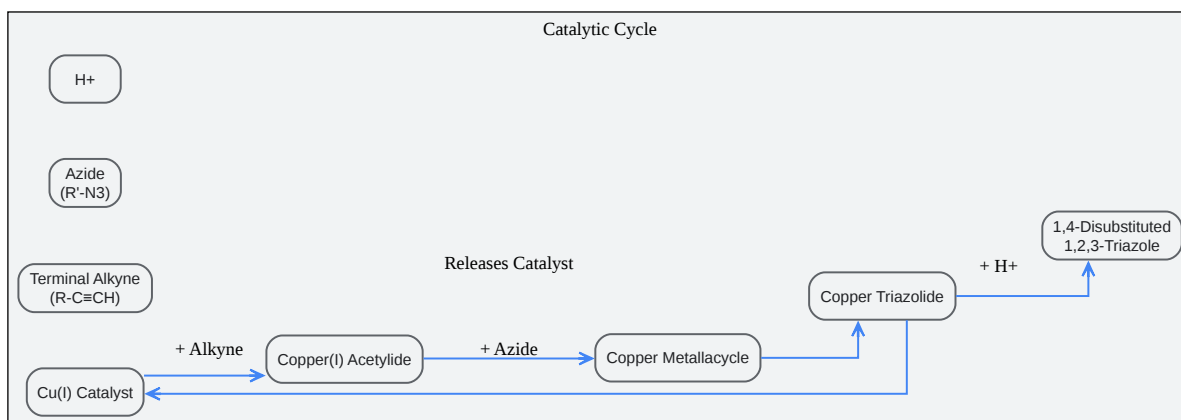
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless.^[1] This powerful and versatile reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.^{[1][2]} The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, exceptional reliability, and broad functional group tolerance.^{[3][4]} These characteristics have led to its widespread adoption in various scientific disciplines, including drug discovery, bioconjugation, materials science, and chemical biology.^{[1][2][5][6][7]}

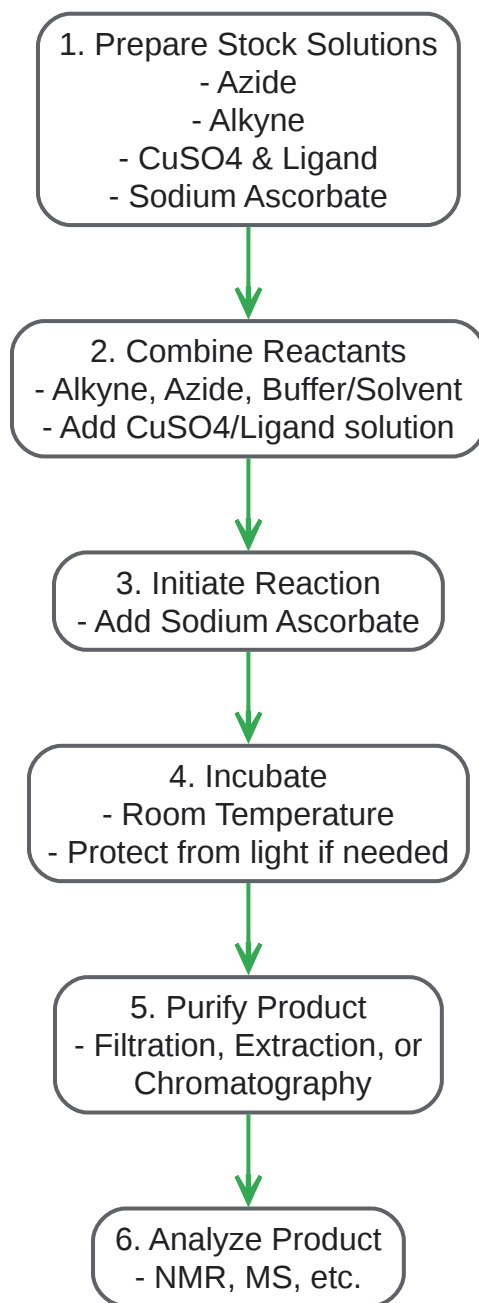
In the realm of drug development, CuAAC is instrumental in the rapid synthesis of diverse compound libraries for lead discovery and optimization.^{[5][6]} The resulting triazole core is not merely a linker but can also act as a bioisostere for other functional groups, contributing to the pharmacological profile of the molecule.^[6] This document provides detailed application notes and experimental protocols for performing CuAAC with terminal alkynes.

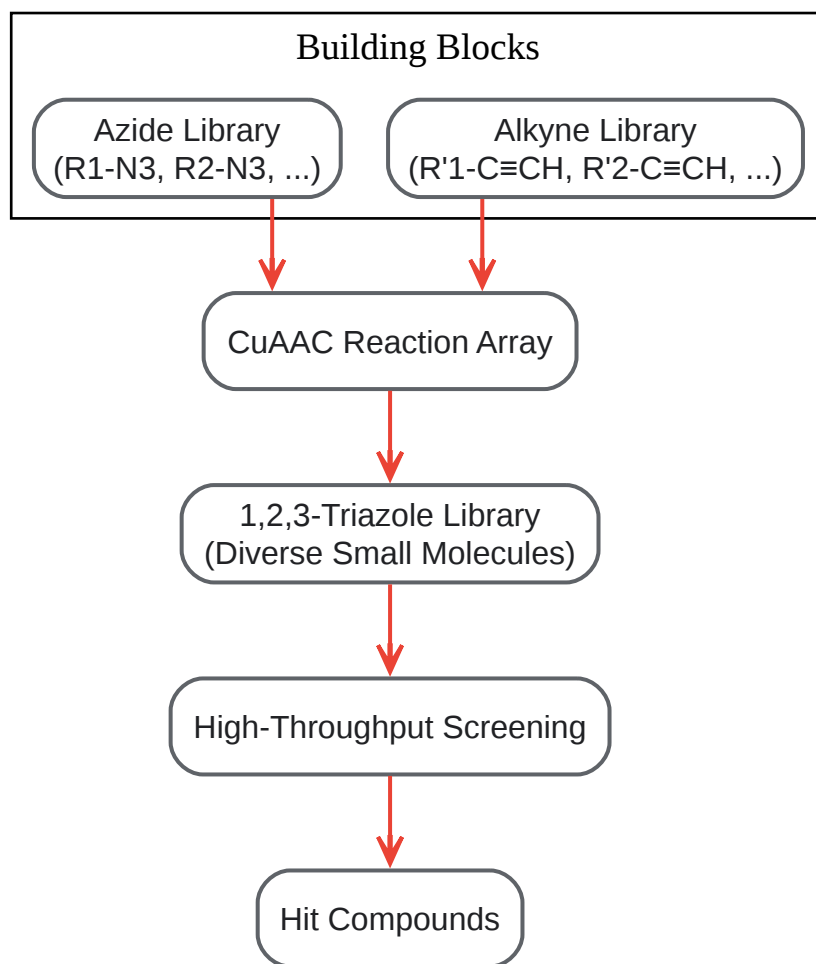
Reaction Mechanism and Workflow

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[8][9] The addition of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), enhances reaction rates and prevents catalyst disproportionation.[10]

Catalytic Cycle of CuAAC







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